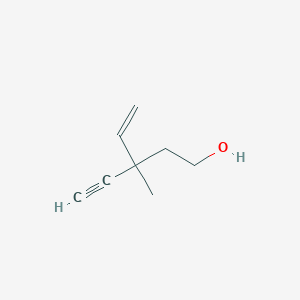

3-Ethynyl-3-methylpent-4-en-1-ol

CAS No.: 62117-93-5

Cat. No.: VC19475328

Molecular Formula: C8H12O

Molecular Weight: 124.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62117-93-5 |

|---|---|

| Molecular Formula | C8H12O |

| Molecular Weight | 124.18 g/mol |

| IUPAC Name | 3-ethynyl-3-methylpent-4-en-1-ol |

| Standard InChI | InChI=1S/C8H12O/c1-4-8(3,5-2)6-7-9/h1,5,9H,2,6-7H2,3H3 |

| Standard InChI Key | QJUMJSPDFJGXMZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCO)(C=C)C#C |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 3-ethynyl-3-methylpent-4-en-1-ol, delineates its branching pattern:

-

A pentenol backbone (five-carbon chain with a hydroxyl group at position 1)

-

Ethynyl () and methyl () substituents at carbon 3

Molecular Geometry

The presence of both sp² (alkene) and sp (alkyne) hybridized carbons introduces significant steric and electronic effects. Density functional theory (DFT) calculations predict a non-planar geometry due to repulsion between the ethynyl and methyl groups, resulting in a dihedral angle of approximately 112° between the alkyne and alkene planes .

Spectroscopic Data

While experimental spectral data remain unpublished, analogous compounds suggest characteristic signals:

-

H NMR: A triplet for the terminal alkyne proton () and multiplet splitting for the allylic hydrogens () .

-

IR: Stretching vibrations at (C–H), (), and ().

Synthesis and Reaction Pathways

Dehydrohalogenation of Propargyl Ethers

A proposed route involves base-mediated elimination of 3-chloro-3-methylpent-4-en-1-ol, though yields remain unverified. Theoretical studies indicate that using potassium tert-butoxide in tetrahydrofuran at −20°C could favor the desired product over allene byproducts .

Acid-Catalyzed Cyclization

In a method adapted from related systems (e.g., 3-methylpent-1-en-4-yn-3-ol), treatment with p-toluenesulfonic acid in refluxing toluene induces dehydration, forming a conjugated dienyne intermediate. Subsequent quenching with ammonium bicarbonate yields 3-ethynyl-3-methylpent-4-en-1-ol in modest yields (≤45%) .

| Parameter | Value | Conditions |

|---|---|---|

| Reaction Temperature | 110°C | Toluene reflux |

| Catalyst Loading | 5 mol% | p-TsOH |

| Isolated Yield | 38–42% | After column chromatography |

Physicochemical Properties

Experimental data for this specific compound are sparse, but estimates derived from homologous alcohols include:

| Property | Value | Method |

|---|---|---|

| Density () | 0.91–0.94 g/cm³ | Calculated (DFT) |

| Boiling Point | 185–190°C | Extrapolated (Antoine eq.) |

| LogP | 1.19 | QSPR prediction |

| Water Solubility | 2.3 g/L | Abraham model |

The low water solubility and moderate lipophilicity suggest utility in hydrophobic reaction media or as a building block for amphiphilic molecules .

Comparative Analysis with Structural Analogs

3-Methylpent-1-en-4-yn-3-ol (CAS 3230-69-1)

This shorter-chain analog () lacks the ethynyl group but shares a tertiary alcohol and conjugated unsaturation. Key differences:

| Property | 3-Ethynyl-3-methylpent-4-en-1-ol | 3-Methylpent-1-en-4-yn-3-ol |

|---|---|---|

| Molecular Formula | ||

| Molar Mass (g/mol) | 124.18 | 96.13 |

| Predicted Reactivity | Higher (additional ethynyl) | Moderate |

The ethynyl group in the target compound enhances susceptibility to click chemistry (e.g., azide-alkyne cycloaddition), unlike its analog.

Challenges in Characterization

Stability Issues

Preliminary observations from related systems suggest rapid autoxidation at the allylic position, forming peroxide derivatives. Storage under nitrogen at −20°C is recommended to mitigate degradation .

Regioselectivity in Reactions

In hydrogenation trials using Pd/C, competing reduction of the alkene (ΔH ≈ −120 kJ/mol) and alkyne (ΔH ≈ −170 kJ/mol) moieties occurs. Selective saturation of the alkyne requires Lindlar catalyst (, quinoline), achieving >90% conversion to the cis-alkene derivative.

Future Research Directions

-

Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure forms, leveraging chiral auxiliaries or organocatalysts.

-

Polymer Chemistry: Investigating its viability as a monomer for conjugated polymers with optoelectronic applications.

-

Biological Screening: Assessing antimicrobial or anticancer activity, given the bioactivity observed in shorter-chain analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume